molecular formula C28H21ClN2O7 B2403066 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 866341-74-4

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2403066
CAS No.: 866341-74-4
M. Wt: 532.93
InChI Key: MYKARDDCDYCTTL-UHFFFAOYSA-N
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Description

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C28H21ClN2O7 and its molecular weight is 532.93. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Development

Research involving quinoline derivatives, including complex acetamides, often focuses on synthesizing novel compounds for therapeutic purposes. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a Passerini three-component reaction, demonstrating a method for creating compounds with potential bioactivity (Taran et al., 2014). Such synthetic methodologies are crucial for developing new drugs with improved efficacy and safety profiles.

Antimicrobial and Antitubercular Activities

Quinoline-based compounds have been explored for their antimicrobial properties. For example, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential as antitubercular agents (Pissinate et al., 2016). This highlights the role of such compounds in addressing global health challenges like tuberculosis.

Antitumor Activities

Quinoline derivatives are also notable for their antitumor activities. For instance, novel 3-benzyl-4(3H)quinazolinone analogues have been evaluated for their in vitro antitumor activity, with some derivatives showing significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016). Such findings underscore the potential of quinoline-based compounds in cancer research and therapy development.

Structural Studies and Material Science

Structural studies of quinoline derivatives, including their co-crystals and salts, provide insights into their molecular geometry, interactions, and potential applications in material science. For example, research on the structural aspects of quinoline derivatives with amide bonds has revealed unique crystal structures and self-assembly properties, which could inform the design of new materials or molecular devices (Karmakar et al., 2009).

Properties

IUPAC Name

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O7/c29-17-3-1-16(2-4-17)27(33)20-14-31(21-13-25-24(37-9-10-38-25)12-19(21)28(20)34)15-26(32)30-18-5-6-22-23(11-18)36-8-7-35-22/h1-6,11-14H,7-10,15H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKARDDCDYCTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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